molecular formula C8H6F2O B1297514 2',3'-Difluoroacetophenone CAS No. 18355-80-1

2',3'-Difluoroacetophenone

Cat. No. B1297514
CAS RN: 18355-80-1
M. Wt: 156.13 g/mol
InChI Key: PQUXFUBNSYCQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Difluoroacetophenone is a chemical compound with the molecular formula C8H6F2O . It is also known by other names such as 1-2,3-difluorophenyl ethanone, 2,3-difluoroacetophenone, 1-2,3-difluorophenyl ethan-1-one, ethanone, 1-2,3-difluorophenyl, 1-acetyl-2,3-difluorobenzene .


Molecular Structure Analysis

The molecular weight of 2’,3’-Difluoroacetophenone is 156.1294 g/mol . The IUPAC Standard InChI is InChI=1S/C8H6F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2’,3’-Difluoroacetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Scientific Research Applications

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: 2’,3’-Difluoroacetophenone is used in the generation of α,α-Difluoroenolates. This process involves the reaction of 2’,3’-Difluoroacetophenone with Lithium Triethylborohydride .
  • Methods of Application or Experimental Procedures: The procedure involves the addition of Lithium Triethylborohydride to a solution of 2’,3’-Difluoroacetophenones in Tetrahydrofuran (THF) at -78°C . All reactions were carried out under an argon atmosphere .
  • Results or Outcomes: The reaction results in the generation of α,α-Difluoroenolates from 2-Iodo-2,2-Difluoroacetophenones .

Safety And Hazards

Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician .

properties

IUPAC Name

1-(2,3-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUXFUBNSYCQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334065
Record name 2',3'-Difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Difluoroacetophenone

CAS RN

18355-80-1
Record name 2',3'-Difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-Difluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Difluoroacetophenone
Reactant of Route 2
Reactant of Route 2
2',3'-Difluoroacetophenone
Reactant of Route 3
Reactant of Route 3
2',3'-Difluoroacetophenone
Reactant of Route 4
Reactant of Route 4
2',3'-Difluoroacetophenone
Reactant of Route 5
Reactant of Route 5
2',3'-Difluoroacetophenone
Reactant of Route 6
Reactant of Route 6
2',3'-Difluoroacetophenone

Citations

For This Compound
6
Citations
M Żurowska, R Dąbrowski, J Dziaduszek… - … Crystals and Liquid …, 2008 - Taylor & Francis
Two structurally similar homologous series of chiral esters with partially fluorinated alkoxyalkoxy terminal chains are described. Their synthetic routes and mesomorphic properties, such …
Number of citations: 60 www.tandfonline.com
G Sasnouski, V Bezborodov, R Dabrowski… - … Crystals and Liquid …, 2011 - Taylor & Francis
New improved approach for preparation of the three ring liquid crystalline compounds with 2,3-difluorobenzene moiety is proposed. The key stage is the synthesis of 3,6-disubstituted …
Number of citations: 11 www.tandfonline.com
J Rosen, D Steinhuebel, M Palucki, I Davies - Organic Letters, 2007 - ACS Publications
A direct and efficient method was developed for the preparation of a variety of substituted acetophenone derivatives from readily available arene precursors and acid chlorides. This …
Number of citations: 9 pubs.acs.org
SM Kelly - Helvetica chimica acta, 1989 - Wiley Online Library
About 65 diverse phenyl benzoates incorporating a trans‐1,4‐disubstituted cyclohexane ring and at least one lateral substituent have been synthesised. The dependence of the liquid‐…
Number of citations: 65 onlinelibrary.wiley.com
YK Lee, DJ Parks, T Lu, TV Thieu… - Journal of medicinal …, 2008 - ACS Publications
We have developed a novel series of potent and selective factor Xa inhibitors that employ a key 7-fluoroindazolyl moiety. The 7-fluoro group on the indazole scaffold replaces the …
Number of citations: 69 pubs.acs.org
FQ Gao, HJ He, Q Guo… - Fine …, 2013 - … Xuehui, 201, Huangpu Rd. PO Box …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.